

Commercial Availability and Suppliers of Diethyl Chloromalonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl chloromalonate*

Cat. No.: *B119368*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl chloromalonate (CAS No. 14064-10-9) is a pivotal reagent in organic synthesis, particularly valued within the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a reactive chloro group and two ester moieties, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability of **diethyl chloromalonate**, its key suppliers, typical product specifications, and its application in synthetic protocols relevant to drug development.

Commercial Landscape and Key Suppliers

Diethyl chloromalonate is readily available from a range of chemical suppliers, catering to both small-scale research and large-scale manufacturing needs. These suppliers can be broadly categorized into global laboratory chemical providers and specialized manufacturing companies, primarily located in Asia.

Major Laboratory and Research-Scale Suppliers:

These companies are ideal for sourcing high-purity **diethyl chloromalonate** in quantities suitable for research and development, offering extensive quality control and documentation.

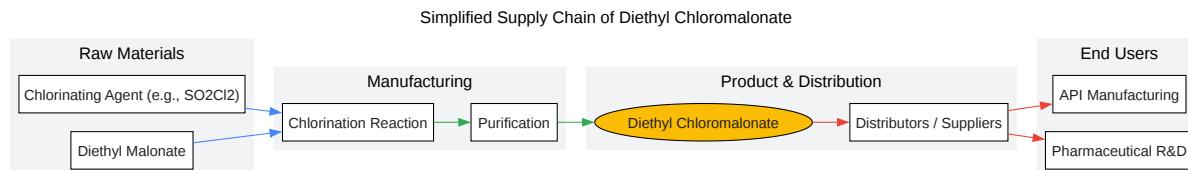
- Thermo Fisher Scientific: A leading global supplier of scientific research products, offering **diethyl chloromalonate** under its Acros Organics and Thermo Scientific Chemicals brands. [\[1\]](#)[\[2\]](#)
- Sigma-Aldrich (Merck): A major provider of a vast portfolio of chemicals, offering various grades of **diethyl chloromalonate** with detailed specifications and certificates of analysis. [\[3\]](#)
- Tokyo Chemical Industry (TCI): A specialized manufacturer and distributor of fine and specialty organic chemicals, providing high-purity **diethyl chloromalonate**. [\[4\]](#)
- Parchem: A supplier of a wide range of specialty chemicals, including **diethyl chloromalonate**. [\[5\]](#)

Potential Large-Scale and Commercial Suppliers:

For bulk quantities required for pilot plant and commercial-scale production, a number of manufacturers, particularly in China, are key sources.

- Ningbo Inno Pharmchem Co., Ltd.: A supplier based in China offering **diethyl chloromalonate** for various industrial applications. [\[2\]](#)
- Hangzhou Zhu Yuan Pharmaceutical Technology Co., Ltd.: A Chinese supplier listing **diethyl chloromalonate** as a pharmaceutical intermediate. [\[6\]](#)
- Shobha Life Sciences: An Indian manufacturer of dimethyl-2-chloromalonate, indicating capabilities in related chemistries. [\[7\]](#)
- Elchemy: A manufacturer and supplier of diethyl malonate, a key precursor, suggesting potential capabilities in **diethyl chloromalonate** production. [\[8\]](#)

Product Specifications and Quality


The quality of **diethyl chloromalonate** is critical for its successful application in synthesis, as impurities can lead to side reactions and affect the purity of the final product. The most common purity levels offered commercially range from 90% to over 97%.

Parameter	Typical Specification	Notes
CAS Number	14064-10-9	-
Molecular Formula	C7H11ClO4	-
Molecular Weight	194.61 g/mol	-
Appearance	Colorless to light yellow liquid	-
Purity (by GC)	≥90% to >97%	Purity levels can vary by supplier and grade. Higher purity is essential for pharmaceutical applications to control impurity profiles in the final API.
Density	~1.204 g/mL at 25 °C	[3][6]
Refractive Index	~1.432 at 20 °C	[3]
Boiling Point	~222 °C	[5]
Flash Point	>113 °C	[1]
Key Impurity	Diethyl 2,2-dichloromalonate	This is a common process-related impurity from the chlorination of diethyl malonate. Its presence can be minimized by controlling reaction conditions.[9]
Storage Conditions	2-8°C, under inert atmosphere	[6]

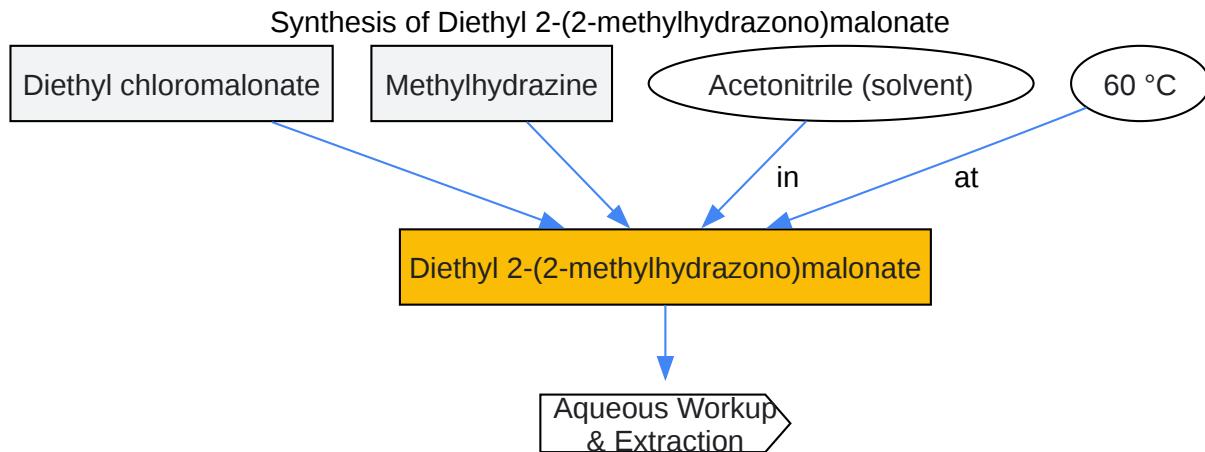
Manufacturing Process and Supply Chain Overview

The primary industrial synthesis of **diethyl chloromalonate** involves the chlorination of diethyl malonate. Sulfuryl chloride is a common chlorinating agent used in this process. The control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize the formation of the primary impurity, diethyl 2,2-dichloromalonate.[9]

The following diagram illustrates the simplified supply chain and manufacturing process for **diethyl chloromalonate**.

[Click to download full resolution via product page](#)

Caption: Simplified supply chain for **Diethyl Chloromalonate**.


Experimental Protocols for Application in Pharmaceutical Synthesis

Diethyl chloromalonate is a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and their precursors. Below are representative experimental protocols.

Synthesis of Diethyl 2-(2-methylhydrazono)malonate (Intermediate for 1,3,4-Triazine Derivatives)

This protocol is adapted from a patent describing the synthesis of an intermediate for herbicidal compounds, showcasing a common reaction type for **diethyl chloromalonate**.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of a triazine precursor.

Methodology:

- Reaction Setup: Dissolve 9.9 g of diethyl 2-chloromalonate in 50 g of acetonitrile in a suitable reaction vessel equipped with a stirrer and condenser.
- Reaction Execution: Heat the solution to 60 °C.
- Reagent Addition: Add 13.3 g of 41% methylhydrazine dropwise to the solution while maintaining the temperature at 60 °C and refluxing.
- Monitoring: Monitor the reaction progress by gas chromatography (GC) until the consumption of diethyl 2-chloromalonate is complete (typically <1% remaining). The reaction is expected to be complete within 4 hours.
- Work-up: Upon completion, add water and toluene to the reaction mixture to perform an extraction.
- Isolation: Separate the toluene phase and concentrate it to yield diethyl 2-(2-methylhydrazono)malonate as an oil.

General Procedure for Synthesis of Dialkyl 2-Aryloxy Malonates (Analogous to Bosentan Intermediate Synthesis)

The synthesis of intermediates for APIs like Bosentan often involves the reaction of a halo-malonate with a phenol.^[9] The following is a general procedure based on a similar synthesis using the dimethyl ester, which is directly applicable to the diethyl analog.^[9]

Reaction Workflow:

Workflow for Aryloxy Malonate Synthesis

[Click to download full resolution via product page](#)

Caption: Experimental workflow for aryloxy malonate synthesis.

Methodology:

- Preparation of Phenoxide: Dissolve the substituted phenol (e.g., guaiacol, 1.0 eq) and a suitable base (e.g., sodium hydroxide, 1.05 eq) in toluene.
- Water Removal: Heat the mixture to reflux and remove water azeotropically to ensure the formation of the sodium phenoxide.
- Alkylation: Cool the reaction mixture to approximately 65 °C and add **diethyl chloromalonate** (1.2 eq) dropwise over 30 minutes.
- Reaction Completion: Heat the mixture back to reflux and maintain for 3 hours, monitoring by TLC or GC.
- Work-up: Cool the reaction to room temperature. Wash the organic layer sequentially with water and a dilute aqueous sodium hydroxide solution to remove unreacted phenol.
- Isolation: Concentrate the organic phase under reduced pressure to yield the desired diethyl 2-aryloxy malonate.

Conclusion

Diethyl chloromalonate is a commercially accessible and highly valuable intermediate for the pharmaceutical industry. A diverse range of suppliers ensures its availability for both research and large-scale production. For drug development professionals, a thorough understanding of the supplier landscape, product specifications, and key synthetic applications is essential for the successful and efficient development of new therapeutic agents. When sourcing this reagent, particular attention should be paid to the purity profile to mitigate the risk of side reactions and ensure the quality of the final API.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl chloromalonate | 14064-10-9 | Benchchem [benchchem.com]
- 2. nbino.com [nbino.com]
- 3. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]
- 4. Diethyl chloromalonate 14064-10-9 - 杭州渚渊医药科技有限公司 [hzypharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN101525290B - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 8. nbino.com [nbino.com]
- 9. Certificate of Analysis [alphachemika.co]
- To cite this document: BenchChem. [Commercial Availability and Suppliers of Diethyl Chloromalonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119368#commercial-availability-and-suppliers-of-diethyl-chloromalonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com